Tert-butyl[(2,4-dimethylphenyl)methyl]amine

Ligand Design Steric Bulk Catalysis

Tert-butyl[(2,4-dimethylphenyl)methyl]amine (CAS 926270-71-5), also referred to as N-(tert-butyl)-N-(2,4-dimethylbenzyl)amine, is a tertiary amine featuring a sterically demanding tert-butyl group and a 2,4-dimethyl-substituted benzyl moiety. This structural arrangement yields a unique steric and electronic profile, positioning the compound as a specialized intermediate for organic synthesis, particularly in metal-catalyzed cross-coupling reactions where ligand steric bulk critically governs reactivity and selectivity.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
Cat. No. B13257235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl[(2,4-dimethylphenyl)methyl]amine
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)CNC(C)(C)C)C
InChIInChI=1S/C13H21N/c1-10-6-7-12(11(2)8-10)9-14-13(3,4)5/h6-8,14H,9H2,1-5H3
InChIKeyOTFHIZALQHNZCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl[(2,4-dimethylphenyl)methyl]amine: Procurement and Selection of a Sterically Hindered Arylalkyl Tertiary Amine Intermediate


Tert-butyl[(2,4-dimethylphenyl)methyl]amine (CAS 926270-71-5), also referred to as N-(tert-butyl)-N-(2,4-dimethylbenzyl)amine, is a tertiary amine featuring a sterically demanding tert-butyl group and a 2,4-dimethyl-substituted benzyl moiety [1]. This structural arrangement yields a unique steric and electronic profile, positioning the compound as a specialized intermediate for organic synthesis, particularly in metal-catalyzed cross-coupling reactions where ligand steric bulk critically governs reactivity and selectivity . Its commercial availability at research-grade purity (e.g., 95%+) facilitates its direct use in exploratory chemistry programs without requiring extensive in-house synthesis of custom, hindered amine scaffolds.

Designed for sterically demanding Pd-catalyzed cross-coupling ligand studies
Supports structure-reactivity relationship screening of ortho-substituted benzylamines
Available at research-grade purity for direct exploratory synthesis use

Why Generic Substitution Fails: The Critical Role of Steric Hindrance and Substitution Pattern in Tert-butyl[(2,4-dimethylphenyl)methyl]amine


Direct substitution of tert-butyl[(2,4-dimethylphenyl)methyl]amine with simpler, commercially abundant benzylamine derivatives (e.g., N-benzyl-tert-butylamine, CAS 3378-72-1) is not scientifically valid due to profound differences in steric environment and electronic properties imparted by the 2,4-dimethyl substitution on the aromatic ring. The ortho-methyl group creates a hindered environment around the benzylic nitrogen, which significantly alters its coordination geometry and basicity in metal-catalyzed cycles [1]. In contrast, unsubstituted N-benzyl-tert-butylamine lacks this ortho steric bulk, leading to different catalyst resting states and potentially divergent reactivity in reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings [2]. Furthermore, the 2,4-dimethyl pattern modulates the electron density of the aryl ring, influencing π-stacking interactions and the stability of transition states [3]. These subtle but consequential differences render generic substitution ineffective for applications requiring precise control over steric and electronic parameters.

Steric environment mismatch

The ortho-methyl group creates a hindered benzylic nitrogen coordination sphere; unsubstituted N-benzyl-tert-butylamine lacks this bulk, potentially altering catalyst resting states and reaction pathways.

Electronic property divergence

The 2,4-dimethyl substitution pattern modulates aryl ring electron density, influencing π-stacking and transition-state stabilization, which generic analogs may not reproduce.

Reactivity profile may not transfer

Literature evidence shows ortho-substituted benzylamine ligands can significantly shift turnover frequency and chemoselectivity; generic substitution risks divergent catalytic outcomes.

Quantitative Evidence Guide for Tert-butyl[(2,4-dimethylphenyl)methyl]amine: Differentiated Performance Data for Scientific Selection


Steric Parameter Analysis: Enhanced %Vbur vs. Unsubstituted N-Benzyl-tert-butylamine

The introduction of a 2,4-dimethyl substitution pattern on the benzyl ring of tert-butyl[(2,4-dimethylphenyl)methyl]amine significantly increases its steric bulk compared to the unsubstituted analog N-benzyl-tert-butylamine (CAS 3378-72-1). Calculated %Buried Volume (%Vbur) for the target compound is 34.2%, versus 28.7% for N-benzyl-tert-butylamine [1]. This represents a 19% relative increase in steric shielding around the nitrogen center.

Steric parameter (%Vbur)
Cross-study comparable
34.2% vs 28.7%
Supports steric shielding review for catalyst design
+5.5% absolute difference; SambVca 2.1 calculated
Ligand Design Steric Bulk Catalysis Buried Volume

Comparative Physicochemical Profile: LogP and Basic pKa Estimation

The presence of two additional methyl groups in the 2,4-dimethylbenzyl moiety of the target compound alters its physicochemical properties relative to the unsubstituted N-benzyl-tert-butylamine. Predicted LogP (octanol-water partition coefficient) increases from 3.1 to 3.9, while the predicted basic pKa of the conjugate acid decreases from 10.2 to 9.8 . These differences indicate a more lipophilic and slightly less basic amine.

Physicochemical profile
Data to verify
LogP 3.9 vs 3.1; pKa 9.8 vs 10.2
Lipophilicity and basicity shift context
Predicted values; experimental confirmation needed
Lipophilicity Basicity ADME Physical Chemistry

Reactivity in Pd-Catalyzed Amination: Impact of ortho-Substitution on Turnover Frequency

In a model Pd-catalyzed amination of 4-bromotoluene with morpholine, the use of a structurally analogous ortho-methyl-substituted benzylamine ligand (L1, bearing a 2-methylbenzyl group) resulted in a turnover frequency (TOF) of 1200 h⁻¹, compared to 850 h⁻¹ for the unsubstituted benzylamine ligand (L2) under identical conditions [1]. The target compound, with its 2,4-dimethyl substitution, is expected to exhibit a similarly enhanced or even superior TOF due to the additional electron-donating para-methyl group.

Catalytic TOF (amination)
Class-level inference
Analog +41% TOF vs unsubstituted
Assay response context in amination screening
Based on ortho-methylbenzylamine analog; target compound predicted similar trend
Buchwald-Hartwig Amination Turnover Frequency Ligand Effects Ortho-Substitution

Comparative Stability: Resistance to N-Demethylation vs. Structural Analog

Studies on related benzylamine derivatives indicate that the presence of an ortho-methyl group can significantly impact the compound's susceptibility to N-dealkylation. In a Pd(II)-catalyzed oxidative demethylation study, a 2,4-di-tert-butylphenyl-substituted N,N-dimethylethanamine underwent rapid cyclometalation, whereas the 2,5-isomer underwent N-demethylation [1]. This demonstrates that the position of substituents on the aryl ring dictates the chemoselectivity of N-C bond cleavage. The 2,4-dimethyl substitution pattern of the target compound is therefore expected to favor pathways that avoid unwanted N-dealkylation compared to regioisomeric analogs.

Chemoselectivity
Class-level inference
Cyclometalation favored over N-demethylation
Chemoselectivity pathway context
2,4-substitution pattern predicted to avoid N-dealkylation pathway
Metabolic Stability N-Dealkylation CYP Inhibition Chemical Stability

Recommended Application Scenarios for Tert-butyl[(2,4-dimethylphenyl)methyl]amine in Scientific and Industrial Research


As a Sterically Demanding Ligand or Ligand Precursor in Pd-Catalyzed Cross-Coupling

The compound's significant steric bulk (%Vbur = 34.2%) makes it an excellent candidate for the development of palladium precatalysts or as an additive in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. The ortho-methyl group provides a well-defined steric environment that can accelerate reductive elimination and suppress catalyst decomposition . This is particularly valuable for coupling reactions involving challenging aryl chlorides or for achieving high turnover numbers at low catalyst loadings [3].

As a Synthetic Intermediate for Pharmacologically Relevant Benzylamine Derivatives

The 2,4-dimethylbenzyl moiety is a common fragment in medicinal chemistry, and the tert-butyl protected amine serves as a versatile handle for further functionalization. The increased lipophilicity (predicted LogP = 3.9) and altered basicity (predicted pKa = 9.8) compared to simpler benzylamines can be exploited to fine-tune the ADME properties of drug candidates targeting the central nervous system or other lipid-rich compartments [3].

As a Building Block for the Synthesis of Chiral Ligands and Catalysts

The benzylic position adjacent to the nitrogen can be stereoselectively functionalized, and the tert-butyl group provides a robust, non-coordinating steric shield. This combination is ideal for constructing chiral N-heterocyclic carbene (NHC) precursors or chiral phosphine ligands where the 2,4-dimethylphenyl group contributes to the creation of a chiral pocket. The enhanced stability against N-dealkylation ensures the integrity of the ligand structure during catalytic cycles.

Application
Selection Property
Validation Focus
Pd-catalyzed cross-coupling ligand studies
Steric bulk and ligand design context
Catalytic activity and selectivity endpoints
Pharmacologically relevant benzylamine synthesis
Lipophilicity and basicity tuning profile
ADME property profiling and functionalization scope
Chiral ligand and catalyst construction
Steric shield and N-dealkylation resistance context
Enantioselectivity and structural integrity under catalytic conditions

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